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Compound of Interest

Compound Name: 2,5-Dimethylbenzothiazole

Cat. No.: B1585210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle
2,5-Dimethylbenzothiazole is a heterocyclic organic compound featuring a benzene ring

fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions.[1] This scaffold

is of significant interest in medicinal and materials chemistry.[2][3] In drug development, the

benzothiazole core is recognized as a "privileged structure," appearing in compounds with a

wide array of biological activities, including anticancer, antimicrobial, and neuroprotective

properties.[3][4][5] Its utility also extends to industrial applications, where it serves as a

vulcanization accelerator in the rubber industry and as a stabilizer in plastics.[2] This guide

provides a comprehensive overview of its core physical and chemical properties, detailed

analytical protocols, and its relevance in modern research.

Molecular Structure and Physicochemical
Properties
The unique arrangement of atoms in 2,5-Dimethylbenzothiazole dictates its chemical

behavior and physical characteristics. The fusion of the electron-rich benzene ring with the

electron-deficient thiazole ring creates a distinct electronic environment that influences its

reactivity and interactions.
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Caption: Molecular Structure of 2,5-Dimethylbenzothiazole.

Table 1: Core Physicochemical Properties of 2,5-
Dimethylbenzothiazole

Property Value Source(s)

Molecular Formula C₉H₉NS [1][2][6]

Molecular Weight 163.24 g/mol [2][6]

CAS Number 95-26-1 [1][6]

Appearance
White to light yellow/orange

powder or crystals
[2][7]

Melting Point 36-42 °C [2][7]

Boiling Point 146 °C at 10 mmHg [2][7]

Flash Point >110 °C (>230 °F) [7]

pKa 2.02 ± 0.10 (Predicted) [7][8]

Storage Temperature 2-30°C

Spectroscopic and Analytical Characterization
Accurate structural confirmation and purity assessment are paramount in scientific research.

Spectroscopic techniques provide a detailed fingerprint of the 2,5-Dimethylbenzothiazole
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum of 2,5-Dimethylbenzothiazole is

expected to show distinct signals corresponding to the aromatic protons and the two methyl

groups.

Aromatic Protons (3H): The protons on the benzene ring will appear in the downfield

region (typically δ 7.0-8.0 ppm), exhibiting splitting patterns (doublets, triplets) based on
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their coupling with adjacent protons.

Methyl Protons (6H): Two sharp singlets are expected for the two methyl groups. The C2-

methyl protons will likely appear around δ 2.8 ppm, while the C5-methyl protons will be

slightly more upfield, around δ 2.5 ppm.[9] This difference is due to the varying electronic

environments of the thiazole and benzene portions of the molecule.

¹³C NMR (Carbon NMR): The carbon spectrum will reveal all nine unique carbon atoms in

the molecule.

Aromatic & Heterocyclic Carbons: These will appear in the δ 120-170 ppm range. The C2

carbon, being adjacent to both nitrogen and sulfur, is expected to be the most downfield.

[9]

Methyl Carbons: The two methyl carbons will produce signals in the upfield region,

typically around δ 15-25 ppm.[9]

Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups and bond vibrations within the molecule.

Key expected absorption bands include:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic/methyl): ~2850-3000 cm⁻¹

C=N stretching (thiazole ring): ~1615 cm⁻¹[10]

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

compound's identity.

Molecular Ion Peak ([M]⁺): A prominent peak will be observed at a mass-to-charge ratio (m/z)

corresponding to the molecular weight, approximately 163.24.[1]
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Fragmentation: Common fragmentation patterns for benzothiazoles may involve the loss of

methyl groups or cleavage of the thiazole ring.

Chemical Reactivity and Synthesis
Key Reaction Pathways
The reactivity of 2,5-Dimethylbenzothiazole is governed by the interplay between the

aromatic benzene ring and the heterocyclic thiazole ring.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution

reactions like nitration or halogenation.[11] The existing methyl group and the fused thiazole

ring direct incoming electrophiles, typically to the C4 and C6 positions.

Reactivity of the C2-Methyl Group: The methyl group at the C2 position is activated by the

adjacent imine bond (C=N). It can be deprotonated by a strong base to form a nucleophilic

carbanion, which can then react with various electrophiles. This is a common strategy for

elaborating the structure in synthetic schemes.

N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and

can act as a nucleophile, reacting with alkyl halides to form quaternary benzothiazolium

salts. This modification is often used to alter the solubility and biological activity of the

molecule.

Starting Materials

Reaction Product4-methyl-2-aminothiophenol

Condensation & Cyclization

Acetic Anhydride

2,5-Dimethylbenzothiazole

Heat/
Acid Catalyst

Click to download full resolution via product page

Caption: Common synthesis pathway for 2,5-Dimethylbenzothiazole.
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General Synthesis Approach
A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-

aminothiophenol with an aldehyde, ketone, or carboxylic acid derivative.[4][12] For 2,5-
Dimethylbenzothiazole, this typically involves the reaction of 4-methyl-2-aminothiophenol with

acetic anhydride or a similar acetylating agent, followed by cyclization.[11]

Applications in Drug Discovery and Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its ability to interact

with a diverse range of biological targets.[3]

Anticancer Agents: Numerous benzothiazole derivatives have demonstrated potent antitumor

activity by targeting various pathways involved in cancer progression.[3][13]

Antimicrobial Research: The scaffold is present in compounds developed as antibacterial

and antifungal agents, with some showing efficacy against multidrug-resistant strains.[14]

Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as

imaging agents for amyloid-β plaques, which are hallmarks of Alzheimer's disease.[5]

Enzyme Inhibition: The structural features of benzothiazoles make them effective inhibitors

for various enzymes, a key strategy in treating numerous diseases.[12]

Experimental Protocol: Acquiring a ¹H NMR
Spectrum
This protocol outlines the standard procedure for preparing a sample of 2,5-
Dimethylbenzothiazole and acquiring a proton NMR spectrum. This is a foundational

experiment for identity confirmation and purity analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum of 2,5-Dimethylbenzothiazole for

structural verification.

Materials:

2,5-Dimethylbenzothiazole (5-10 mg)
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Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

High-quality 5 mm NMR tube

Pasteur pipette

Vortex mixer

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology
Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2,5-
Dimethylbenzothiazole and place it into a clean, dry vial. b. Using a Pasteur pipette, add

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ serves as

the solvent and its deuterium signal is used for locking the magnetic field. TMS is included as

the internal standard (δ 0.0 ppm).[10] c. Gently vortex the sample until the solid is completely

dissolved. The solution should be clear and free of particulate matter. d. Carefully transfer

the solution into the NMR tube using a clean Pasteur pipette.

Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it

into the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim

the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-

resolved peaks. d. Acquire the ¹H NMR spectrum. Typical acquisition parameters include a

90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Collect at least 8-16 scans to ensure a good signal-to-noise ratio.

Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction

Decay (FID) to generate the spectrum. b. Perform phase correction and baseline correction

to ensure the spectrum is properly presented. c. Calibrate the chemical shift axis by setting

the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of

protons corresponding to each peak. e. Analyze the chemical shifts, splitting patterns

(multiplicity), and coupling constants to assign the peaks to the specific protons in the 2,5-
Dimethylbenzothiazole structure.

Safety and Handling
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2,5-Dimethylbenzothiazole is classified as harmful if swallowed.[6][15] Standard laboratory

safety precautions should be strictly followed.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.[16]

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or

vapors. Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[6]

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]

2. chemimpex.com [chemimpex.com]

3. longdom.org [longdom.org]

4. pcbiochemres.com [pcbiochemres.com]

5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency:
experimental, investigational and approved drugs - RSC Advances (RSC Publishing)
DOI:10.1039/D5RA03993B [pubs.rsc.org]

6. 2,5-Dimethylbenzothiazole CAS 95-26-1 | 841567 [merckmillipore.com]

7. 2,5-DIMETHYLBENZOTHIAZOLE CAS#: 95-26-1 [m.chemicalbook.com]

8. 2,5-DIMETHYLBENZOTHIAZOLE price,buy 2,5-DIMETHYLBENZOTHIAZOLE -
chemicalbook [chemicalbook.com]

9. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of
Chemistry [orientjchem.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1585210?utm_src=pdf-body
https://www.merckmillipore.com/IN/en/product/25-Dimethylbenzothiazole,MDA_CHEM-841567
https://www.dcfinechemicals.com/catalogo/Hojas%20de%20seguridad%20(EN)/101630-SDS-EN.pdf
https://www.fishersci.com/store/msds?partNumber=AC160330500&productDescription=2+5-DIMETHYLBENZOIC+ACID+98%25&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC160330500&productDescription=2+5-DIMETHYLBENZOIC+ACID+98%25&vendorId=VN00032119&countryCode=US&language=en
https://www.merckmillipore.com/IN/en/product/25-Dimethylbenzothiazole,MDA_CHEM-841567
https://www.merckmillipore.com/IN/en/product/25-Dimethylbenzothiazole,MDA_CHEM-841567
https://www.benchchem.com/product/b1585210?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H%2C1-2H3
https://www.chemimpex.com/products/44071
https://www.longdom.org/open-access/note-on-benzothiazole-used-in-modern-day-drug-designing-and-development-90879.html
https://www.pcbiochemres.com/article_149460_f6b47279448f1a820baf19ad23e7a3e9.pdf
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra03993b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra03993b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra03993b
https://www.merckmillipore.com/IN/en/product/25-Dimethylbenzothiazole,MDA_CHEM-841567
https://m.chemicalbook.com/ProductChemicalPropertiesCB2234731_en.htm
https://www.chemicalbook.com/price-india/2-5-DIMETHYLBENZOTHIAZOLE.htm
https://www.chemicalbook.com/price-india/2-5-DIMETHYLBENZOTHIAZOLE.htm
http://www.orientjchem.org/vol32no2/a-simple-and-efficient-route-for-synthesis-of-2-alkylbenzothiazoles/
http://www.orientjchem.org/vol32no2/a-simple-and-efficient-route-for-synthesis-of-2-alkylbenzothiazoles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. benchchem.com [benchchem.com]

11. 2,5-Dimethyl-4-nitrobenzo[d]thiazole|CAS 650635-66-8 [benchchem.com]

12. mdpi.com [mdpi.com]

13. researchgate.net [researchgate.net]

14. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as
Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive
Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

15. dcfinechemicals.com [dcfinechemicals.com]

16. fishersci.com [fishersci.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-
Dimethylbenzothiazole: Properties, Analysis, and Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1585210#physical-and-chemical-
properties-of-2-5-dimethylbenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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